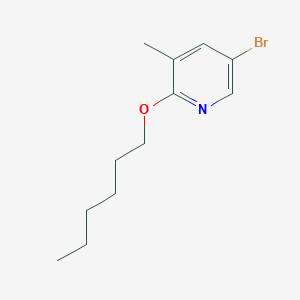

5-Bromo-2-(hexyloxy)-3-methylpyridine

Description

5-Bromo-2-(hexyloxy)-3-methylpyridine (CAS 1289113-43-4) is a brominated pyridine derivative with the molecular formula C₁₂H₁₈BrNO and a molecular weight of 272.19 g/mol . Its structure features a hexyloxy chain at position 2, a bromine atom at position 5, and a methyl group at position 3. This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules.

Properties

IUPAC Name |

5-bromo-2-hexoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-3-4-5-6-7-15-12-10(2)8-11(13)9-14-12/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDRFNDQLQGEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NC=C(C=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hexyloxy)-3-methylpyridine typically involves the bromination of 2-(hexyloxy)-3-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-(hexyloxy)-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(hexyloxy)-3-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the pyridine ring.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(hexyloxy)-3-methylpyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 5-azido-2-(hexyloxy)-3-methylpyridine, 5-thio-2-(hexyloxy)-3-methylpyridine, or 5-alkoxy-2-(hexyloxy)-3-methylpyridine can be formed.

Oxidation Products: Products like 5-bromo-2-(hexyloxy)-3-methylpyridine N-oxide or 5-bromo-2-(hexyloxy)-3-methylpyridine-4-carboxaldehyde.

Reduction Products: 2-(hexyloxy)-3-methylpyridine.

Scientific Research Applications

Chemistry:

Organic Synthesis: 5-Bromo-2-(hexyloxy)-3-methylpyridine is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.

Biology:

Biological Probes: The compound can be used to design biological probes for studying enzyme activities or receptor-ligand interactions due to its ability to undergo specific chemical modifications.

Medicine:

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

Industry:

Materials Science: The compound is used in the development of advanced materials such as liquid crystals, organic semiconductors, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hexyloxy)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through binding interactions facilitated by its functional groups. The bromine atom and hexyloxy group can participate in hydrogen bonding, van der Waals interactions, and hydrophobic effects, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key physicochemical properties of 5-Bromo-2-(hexyloxy)-3-methylpyridine with similar pyridine derivatives:

Key Observations :

- Hexyloxy vs.

- Cyclohexyloxy vs. Hexyloxy : The cyclohexyl group introduces steric hindrance, which may reduce binding affinity in biological targets compared to the flexible hexyl chain .

- Chloro vs. Alkoxy : Chlorine at position 2 increases electrophilicity, making the compound more reactive in cross-coupling reactions .

Biological Activity

5-Bromo-2-(hexyloxy)-3-methylpyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

5-Bromo-2-(hexyloxy)-3-methylpyridine is characterized by the following structural features:

- Molecular Formula : C_{12}H_{16}BrN

- Molecular Weight : 255.17 g/mol

- CAS Number : 1851013-87-0

The compound features a bromine atom, a hexyloxy group, and a methyl group attached to a pyridine ring, which contributes to its lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis of 5-Bromo-2-(hexyloxy)-3-methylpyridine typically involves:

- Bromination : The introduction of the bromine atom at the 5-position of the pyridine ring.

- Alkylation : The hexyloxy group is introduced through an alkylation reaction, often using alkyl halides.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that 5-Bromo-2-(hexyloxy)-3-methylpyridine exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for further development into antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, 5-Bromo-2-(hexyloxy)-3-methylpyridine has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

A notable study reported the following effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's ability to inhibit cell proliferation and induce cell cycle arrest highlights its potential as an anticancer therapeutic agent.

The biological activity of 5-Bromo-2-(hexyloxy)-3-methylpyridine is believed to be mediated through:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound could affect pathways such as MAPK or PI3K/Akt, which are crucial in regulating cell growth and survival.

Case Studies

- Antimicrobial Efficacy Study : In a study published in Journal of Antimicrobial Chemotherapy, 5-Bromo-2-(hexyloxy)-3-methylpyridine was tested against clinical isolates of resistant bacteria. The results confirmed its effectiveness against strains resistant to common antibiotics, suggesting its potential role in treating infections caused by multidrug-resistant organisms.

- Cancer Cell Line Study : A research article in Cancer Letters explored the compound's effects on human breast cancer cells. The study found that treatment with the compound resulted in significant apoptosis and reduced tumor growth in xenograft models, indicating promising therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.